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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

Technical Support Center: UM-164

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
use of UM-164, a potent dual inhibitor of c-Src and p38 MAPK.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of UM-1647?

Al: Kinome-wide profiling has demonstrated that UM-164 potently inhibits the Src and p38
kinase families.[1] The primary on-targets are c-Src, p38a, and p38[(3.[2] UM-164 is unique in
that it binds to the inactive "DFG-out" conformation of its target kinases, which can lead to
improved pharmacological outcomes by altering non-catalytic functions of the kinases.[1]

Q2: | am observing unexpected cellular phenotypes that don't seem to be related to c-Src or
p38 inhibition. What could be the cause?

A2: While UM-164 is highly potent against the Src and p38 kinase families, it can have off-
target effects. One significant off-target pathway modulated by UM-164 is the Hippo-YAP
signaling pathway. In glioma cells, UM-164 has been shown to increase the phosphorylation of
YAP, leading to its translocation to the cytoplasm and a reduction in its transcriptional activity.[2]
This effect on the Hippo-YAP pathway may be more pronounced due to p38 inhibition than Src
inhibition.[2] If your experimental system involves the Hippo-YAP pathway, you may observe
phenotypes related to its modulation. We recommend performing a western blot for
phosphorylated YAP (p-YAP) and total YAP to investigate this possibility.
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Q3: Why is the dual inhibition of c-Src and p38 by UM-164 considered advantageous?

A3: Research in triple-negative breast cancer (TNBC) models has shown that the dual
inhibition of both c-Src and p38 MAPK is superior to the mono-inhibition of either kinase alone.
[1] This suggests a synergistic effect in blocking cancer progression and metastasis. For
example, inhibiting p38 kinases, in addition to c-Src, has been shown to be beneficial for the
anti-TNBC properties of UM-164.[2]

Q4: How does UM-164 compare to other Src inhibitors like Dasatinib?

A4: UM-164 and Dasatinib have nearly identical target profiles with the notable exception of the
p38 kinases.[2] UM-164 is a potent inhibitor of p38a and p38[3, whereas Dasatinib is not.[2]
Additionally, UM-164 binds to the inactive kinase conformation of c-Src, which can alter the
localization of c-Src in cells, an effect that contributes to its potent anti-cancer activity.[1][2]

Q5: What starting concentrations of UM-164 should | use for my cell-based assays?

A5: The optimal concentration of UM-164 will be cell-line dependent. For guidance, in glioma
cell lines LN229 and SF539, IC50 values for cell viability at 72 hours were 3.81 uM and 1.23
MM, respectively.[2] For mechanistic studies in these cell lines, concentrations of 50 nM and
100 nM were used to effectively inhibit signaling pathways and induce cell cycle arrest.[2] We
recommend performing a dose-response curve in your specific cell line to determine the
optimal concentration for your experiments.

Data Presentation

Table 1: On-Target and Off-Target Kinase Activity of UM-164
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. Specific Potency
Target Family . Assay Type Reference
Kinase (IC50/Kd)
On-Target c-Src Binding Assay Kd=2.7nM [2]
Biochemical
p38a Potent Inhibition [2]
Assay
Biochemical
p38P3 Potent Inhibition [2]
Assay
Off-Target ) Cell-Based
Hippo-YAP Increased p-YAP  [2]
Pathway Assay

Table 2: Cellular Potency of UM-164 in Glioma Cell Lines

Cell Line Assay Type Time Point IC50 Reference
Cell Viability

LN229 24h 10.07 pM 2]
(CCK8)

48h 6.20 M [2]

72h 3.81 uM 2]
Cell Viability

SF539 24h 3.75 uM [2]
(CCK8)

48h 2.68 UM [2]

72h 1.23 uM [2]
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Caption: UM-164 inhibits c-Src and p38, impacting the Hippo-YAP pathway.
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Experimental Protocols
Protocol 1: In Vitro Kinase Assay for c-Src/p38 Inhibition

Objective: To determine the in vitro inhibitory activity of UM-164 against c-Src and p38 kinases.

Materials:

Recombinant human c-Src and p38a/[3 kinases
Kinase-specific substrate peptides

ATP (y-32P-ATP for radiometric assay)
UM-164 (dissolved in DMSO)

Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.5 mM
Na3vO4, 5 mM B-glycerophosphate, 2.5 mM DTT)

96-well plates
Phosphocellulose paper (for radiometric assay)

Scintillation counter or luminescence plate reader

Procedure:

Prepare serial dilutions of UM-164 in kinase reaction buffer. Include a DMSO-only vehicle
control.

In a 96-well plate, add 10 pL of each UM-164 dilution or vehicle control.

Add 20 pL of a solution containing the recombinant kinase (c-Src or p38) and its specific
substrate peptide to each well.

Pre-incubate the plate at room temperature for 10 minutes.

Initiate the kinase reaction by adding 20 pL of ATP solution (containing a spike of y-32P-ATP
for radiometric detection) to each well. The final ATP concentration should be at or near the
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Km for the specific kinase.

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction stays within the linear range.
Stop the reaction by adding an equal volume of 3% phosphoric acid.
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid
to remove unincorporated ATP.

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each UM-164 concentration relative to the

vehicle control and determine the IC50 value.
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Caption: Workflow for a representative in vitro kinase inhibition assay.
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Protocol 2: Western Blot Analysis of YAP
Phosphorylation

Objective: To assess the effect of UM-164 on the phosphorylation of YAP in a cellular context.
Materials:

e Cell line of interest (e.g., LN229 glioma cells)

e UM-164 (dissolved in DMSO)

o Complete cell culture medium

o Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels, running buffer, and transfer buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, Mouse anti-GAPDH
(loading control)

 HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse 1gG
e Enhanced chemiluminescence (ECL) substrate

o Chemiluminescence imaging system

Procedure:

e Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with various concentrations of UM-164 (e.g., 0, 50, 100 nM) for the desired time
(e.g., 24 hours). Include a DMSO vehicle control.

Wash cells twice with ice-cold PBS.

Lyse cells by adding 100 pL of ice-cold lysis buffer to each well. Scrape the cells and transfer
the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for
5 minutes.

Load 20-30 pg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by
size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (diluted in blocking buffer as per
manufacturer's recommendation) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in
blocking buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Quantify band intensities and normalize p-YAP levels to total YAP and the loading control
(GAPDH).
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Caption: Logical flow for Western Blot analysis of protein phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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